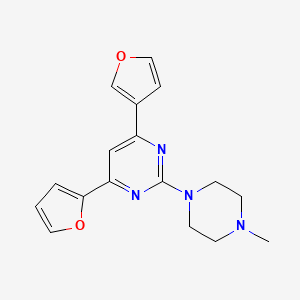
2-(4-Methylpiperazin-1-yl)-4-(2-furanyl)-6-(3-furanyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpiperazin-1-yl)-4-(2-furanyl)-6-(3-furanyl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with furanyl and methylpiperazinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-4-(2-furanyl)-6-(3-furanyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.
Introduction of Furanyl Groups: The furanyl groups can be introduced via a Suzuki coupling reaction, where furanyl boronic acids react with the halogenated pyrimidine core in the presence of a palladium catalyst.
Attachment of the Methylpiperazinyl Group: The final step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with 4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
化学反応の分析
Types of Reactions
2-(4-Methylpiperazin-1-yl)-4-(2-furanyl)-6-(3-furanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The furanyl groups can be oxidized to furanones using oxidizing agents such as potassium permanganate.
Reduction: The pyrimidine core can be reduced to dihydropyrimidine using reducing agents like sodium borohydride.
Substitution: The methylpiperazinyl group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
2-(4-Methylpiperazin-1-yl)-4-(2-furanyl)-6-(3-furanyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-4-(2-furanyl)-6-(3-furanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
類似化合物との比較
Similar Compounds
2-(4-Methylpiperazin-1-yl)-4-(2-thienyl)-6-(3-thienyl)pyrimidine: Similar structure but with thienyl groups instead of furanyl groups.
2-(4-Methylpiperazin-1-yl)-4-(2-pyridyl)-6-(3-pyridyl)pyrimidine: Similar structure but with pyridyl groups instead of furanyl groups.
Uniqueness
2-(4-Methylpiperazin-1-yl)-4-(2-furanyl)-6-(3-furanyl)pyrimidine is unique due to the presence of furanyl groups, which can impart specific electronic and steric properties to the molecule. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development.
特性
CAS番号 |
171115-29-0 |
|---|---|
分子式 |
C17H18N4O2 |
分子量 |
310.35 g/mol |
IUPAC名 |
4-(furan-2-yl)-6-(furan-3-yl)-2-(4-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C17H18N4O2/c1-20-5-7-21(8-6-20)17-18-14(13-4-10-22-12-13)11-15(19-17)16-3-2-9-23-16/h2-4,9-12H,5-8H2,1H3 |
InChIキー |
AKMGJJTVIPHEOZ-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NC(=CC(=N2)C3=CC=CO3)C4=COC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid](/img/structure/B12553003.png)
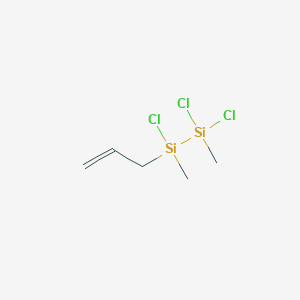
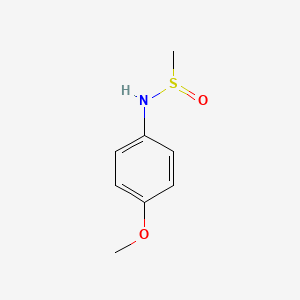
![Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N'-2-thiazolyl-](/img/structure/B12553013.png)
![Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]-](/img/structure/B12553020.png)

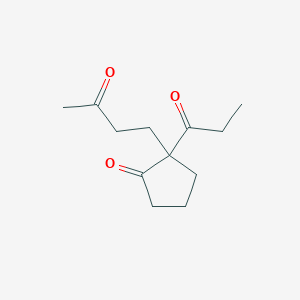
![5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine](/img/structure/B12553039.png)
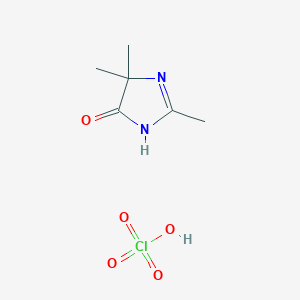
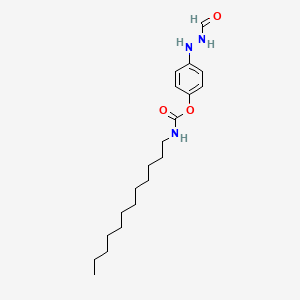

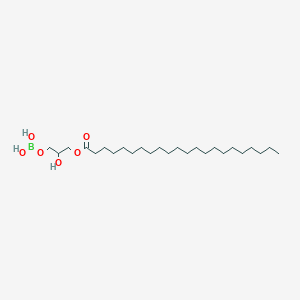
![1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B12553072.png)
![[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol](/img/structure/B12553086.png)
